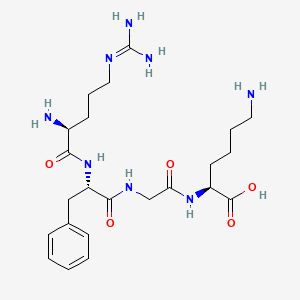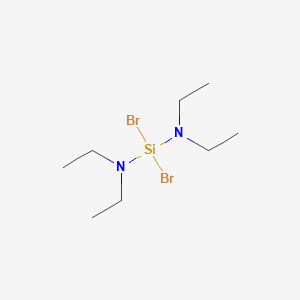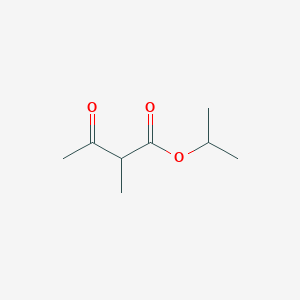![molecular formula C10H11Cl2NO2 B14180257 Methyl 4-[bis(chloromethyl)amino]benzoate CAS No. 922499-00-1](/img/structure/B14180257.png)
Methyl 4-[bis(chloromethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[bis(chloromethyl)amino]benzoate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of bis(chloromethyl)amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[bis(chloromethyl)amino]benzoate can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The general synthetic route involves the following steps:
Esterification: 4-aminobenzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[bis(chloromethyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(chloromethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Scientific Research Applications
Methyl 4-[bis(chloromethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[bis(chloromethyl)amino]benzoate involves its interaction with nucleophiles due to the presence of reactive bis(chloromethyl) groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-[bis(chloromethyl)amino]benzoate.
Methyl 4-(chloromethyl)benzoate: Another derivative of benzoic acid with a single chloromethyl group.
Uniqueness
This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
922499-00-1 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 4-[bis(chloromethyl)amino]benzoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)8-2-4-9(5-3-8)13(6-11)7-12/h2-5H,6-7H2,1H3 |
InChI Key |
HFBCCKDIHAGFMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)



![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)


![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)


